molecular formula C12H19NO B6256211 4-amino-2,6-bis(propan-2-yl)phenol CAS No. 1988-15-4

4-amino-2,6-bis(propan-2-yl)phenol

Cat. No.: B6256211
CAS No.: 1988-15-4
M. Wt: 193.3
InChI Key:
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Description

4-amino-2,6-bis(propan-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group at the 4-position and two isopropyl groups at the 2- and 6-positions on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,6-bis(propan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-amino-phenol with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-2,6-bis(propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the phenol.

Scientific Research Applications

4-amino-2,6-bis(propan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-amino-2,6-bis(propan-2-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenolic group can participate in hydrogen bonding and redox reactions, while the amino group can form covalent bonds with biological targets. The isopropyl groups may influence the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,6-dimethylphenol: Similar structure but with methyl groups instead of isopropyl groups.

    4-amino-2,6-diethylphenol: Similar structure but with ethyl groups instead of isopropyl groups.

    4-amino-2,6-dipropylphenol: Similar structure but with propyl groups instead of isopropyl groups.

Uniqueness

4-amino-2,6-bis(propan-2-yl)phenol is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties. These structural features may result in distinct reactivity and biological activity compared to its analogs with different alkyl substituents.

Properties

CAS No.

1988-15-4

Molecular Formula

C12H19NO

Molecular Weight

193.3

Purity

95

Origin of Product

United States

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